molecular formula C19H21ClN2O6S B11124061 ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

Cat. No.: B11124061
M. Wt: 440.9 g/mol
InChI Key: OSJKCUUDLOJGFM-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a sulfonamide-derived compound featuring a benzoate ester core, a 5-chloro-2-methoxyphenylsulfonyl group, and an N-methylglycyl linker.

Properties

Molecular Formula

C19H21ClN2O6S

Molecular Weight

440.9 g/mol

IUPAC Name

ethyl 4-[[2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate

InChI

InChI=1S/C19H21ClN2O6S/c1-4-28-19(24)13-5-8-15(9-6-13)21-18(23)12-22(2)29(25,26)17-11-14(20)7-10-16(17)27-3/h5-11H,4,12H2,1-3H3,(H,21,23)

InChI Key

OSJKCUUDLOJGFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Differences :

  • Sulfonyl substituent : The 4-ethoxyphenyl group replaces the 5-chloro-2-methoxyphenyl group in the target compound.
  • N-substituent : A 4-methylphenyl group is attached to the glycyl nitrogen instead of a methyl group.

Impact on Properties :

  • Steric hindrance : The bulkier 4-methylphenyl group in the analog could reduce conformational flexibility, possibly lowering activity in sterically sensitive targets .
Property Target Compound Ethyl 2-({N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate
Molecular formula C₁₉H₂₁ClN₂O₆S (estimated) C₂₆H₂₈N₂O₆S
Sulfonyl substituent 5-Chloro-2-methoxyphenyl 4-Ethoxyphenyl
Glycyl N-substituent Methyl 4-Methylphenyl
Key functional groups Benzoate ester, sulfonamide, glycyl Benzoate ester, sulfonamide, glycyl

Methyl N-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate ()

Structural Differences :

  • Core structure : A carbamate replaces the benzoate ester.
  • Linker : A benzamidoethyl group connects the sulfonamide to the carbamate.

Functional Implications :

  • Metabolic stability : The carbamate group may undergo hydrolysis more readily than the ethyl ester, affecting bioavailability .
  • Bioactivity : The benzamidoethyl chain could enable hydrogen bonding with target proteins, a feature absent in the glycyl-linked target compound .

N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide ()

Simplified Analog :

  • Lacks the glycyl and benzoate ester moieties.

Comparative Insights :

  • Activity : The absence of the glycyl and ester groups likely reduces target selectivity, as seen in simpler sulfonamides with broad but weaker biological effects (e.g., herbicidal or anti-hypertensive activity) .

Key Research Findings and Trends

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, OCH₃) on the sulfonamide aryl ring enhance binding to enzymes like carbonic anhydrase, as observed in related compounds .
  • Methyl or ethyl esters (as in the target compound) balance solubility and lipophilicity better than carbamates or free acids .

Role of the Glycyl Linker :

  • The N-methylglycyl group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., 4-methylphenyl), as seen in analogs with improved pharmacokinetic profiles .

Synthetic Flexibility :

  • Methods such as reflux in acetic acid or dioxane () and bromination () enable precise modification of aryl substituents, supporting structure-activity relationship (SAR) studies.

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